2,6-Dihydroxypyridine

Description

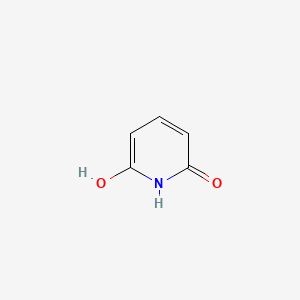

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFXSECCHULRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10357-84-3 (hydrochloride), 56047-04-2 (sulfate) | |

| Record name | 2,6-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90211643 | |

| Record name | 2,6-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-06-2 | |

| Record name | 2,6-Dihydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54009B6TXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Dihydroxypyridine: A Comprehensive Technical Guide for Researchers

CAS Number: 626-06-2

This guide provides an in-depth overview of 2,6-dihydroxypyridine (B1200036), a pivotal heterocyclic compound with significant applications in biochemical research and as a scaffold in drug development. It covers its chemical and physical properties, synthesis methodologies, key reactions, and biological significance, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Properties and Data

This compound, with the molecular formula C₅H₅NO₂, is a colorless solid organic compound.[1][2] It is also known by other names such as 6-Hydroxypyridin-2(1H)-one and 1-Deazauracil.[1] The fundamental physicochemical properties of this compound are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 626-06-2 | [1][3][4][5] |

| Molecular Formula | C₅H₅NO₂ | [1][3][6] |

| Molecular Weight | 111.10 g/mol | [1][3][6][7] |

| Appearance | Colorless crystalline solid | [1][2] |

| Melting Point | 190–191 °C | [1] |

| Boiling Point | 387.2 ± 42.0 °C | [1][3] |

| Density | 1.379 ± 0.06 g/cm³ | [1] |

| Solubility in Water | 41 g/L | [1] |

Tautomerism and Solubility

This compound exhibits tautomerism, existing in several forms.[1] The specific tautomer distribution is dependent on the solvent.[1] In polar solvents such as ethanol, water, and DMSO, the 6-hydroxy-2(1H)-pyridone form is the most prevalent.[1][6] This solvent-dependent tautomerization significantly influences its solubility and reactivity.[2] Its solubility is enhanced in polar protic solvents due to favorable hydrogen bonding interactions.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and identification of this compound.

| Spectroscopic Data | Details | Source(s) |

| ¹H NMR | In a published study, the ¹H NMR spectrum suggested a non-symmetric pyridone structure with signals at δ = 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), and 6.60 (d, 1H) ppm. | [8] |

| ¹³C NMR | The ¹³C NMR spectrum showed peaks at δ = 163.7, 147.0, 142.2, 114.9, and 108.5 ppm. | [8] |

| Infrared (IR) | Key vibrational peaks confirming the pyridone tautomer are observed at 1596 cm⁻¹, 1333 cm⁻¹, 825 cm⁻¹, and 706 cm⁻¹. O-H and C=O stretching bands appear around 3200 cm⁻¹ and 1650 cm⁻¹, respectively. | [6][8] |

| Mass Spectrometry | The molecular ion peak can be detected at m/z 111.10 using techniques like ESI-MS or GC-MS. | [6][7] |

Synthesis and Reactivity

This compound can be produced through both biological and chemical synthesis routes.

Biological Synthesis

This compound is a key intermediate in the microbial metabolic pathway for the degradation of nicotine (B1678760).[2][6] Aerobic bacteria, most notably Arthrobacter nicotinovorans, utilize a sophisticated enzymatic system to break down nicotine, using it as a source of carbon and energy, which results in the formation of this compound.[1][2]

Chemical Synthesis

Chemical synthesis provides versatile and scalable methods for producing this compound and its derivatives.[6] One common approach involves the hydroxylation of substituted pyridine (B92270) precursors.[2][6]

Key Reactions

-

Enzymatic Hydroxylation : It serves as a substrate for the FAD-dependent and NADH-dependent enzyme this compound-3-hydroxylase.[1][6] This enzyme catalyzes its conversion to 2,3,6-trihydroxypyridine.[2][6] The enzyme exhibits high specificity and is inhibited by structurally similar compounds like 2,6-dimethoxypyridine (B38085) and 2,3-dihydroxypyridine.[1]

-

Reduction of Sulfoxides : this compound is an efficient reagent for the deoxygenation of sulfoxides to their corresponding sulfides.[6] This reaction proceeds under mild, neutral conditions, often in refluxing acetonitrile, offering a convenient alternative to harsher methods.[6] A key advantage is the straightforward workup, as the compound and its oxidation products are insoluble and can be removed by simple filtration.[6]

Biological Significance and Applications

The pyridine and dihydropyridine (B1217469) scaffolds are crucial structural components in many pharmaceuticals due to their ability to influence biochemical potency and metabolic stability.[6][9][10]

-

Drug Development : Derivatives of this compound are actively being investigated for a range of therapeutic applications.[6] Functionalized derivatives have demonstrated significant potential as antibacterial and antifungal agents, with some showing excellent activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[2]

-

Bioremediation : Its role as an intermediate in nicotine degradation highlights its importance in environmental detoxification processes.[2]

-

Cosmetics : It has been explored as a coupling agent in oxidation-based hair dye formulations to intensify and prolong color.[2][6]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound Formate Salt

This protocol is adapted from a published synthesis method.[8]

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

-

Charge a 100 mL round-bottom flask with 2,6-dichloropyridine (B45657) (1.00 g, 6.80 mmol) and 15 mL of mesitylene.

-

Add potassium tert-butoxide (1.52 g, 13.6 mmol).

-

Reflux the solution under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.

-

After 18 hours, allow the solution to cool to room temperature.

-

Wash the solution with water (3 x 20 mL).

-

Collect the organic layer and dry it over sodium sulfate. This intermediate is used in the next step without further purification.

Step 2: Formation of this compound

-

To the crude 2,6-di-tert-butoxypyridine from Step 1, add 10 mL of formic acid and 5 mL of water.

-

Stir the bi-layered solution vigorously in air for 18 hours, during which a solid precipitate will form.

-

Collect the solid by filtration and dry under vacuum to yield the final product.

Protocol 2: Analytical Characterization

-

Sample Preparation : For NMR analysis, dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[11]

-

¹H and ¹³C NMR Spectroscopy : Acquire spectra on a standard NMR spectrometer. Process the data to identify characteristic chemical shifts and coupling constants to confirm the structure.[6]

-

Infrared Spectroscopy (IR) : Obtain an IR spectrum of the solid sample (e.g., using a KBr pellet). Confirm the presence of key functional groups by identifying O–H (~3200 cm⁻¹) and C=O (~1650 cm⁻¹) stretching frequencies.[6]

-

Mass Spectrometry (MS) : Analyze the sample using ESI-MS or GC-MS to confirm the molecular weight by observing the molecular ion peak at m/z 111.10.[6]

Visualizations

Nicotine Degradation Pathway

The following diagram illustrates the role of this compound as a key intermediate in the microbial degradation pathway of nicotine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 626-06-2 [smolecule.com]

- 3. CAS 626-06-2 | this compound - Synblock [synblock.com]

- 4. This compound 97% | CAS: 626-06-2 | AChemBlock [achemblock.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound|CAS 626-06-2|For Research [benchchem.com]

- 7. This compound | C5H5NO2 | CID 69371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2,6-Dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and tautomeric equilibria of 2,6-dihydroxypyridine (B1200036). The document summarizes key spectroscopic data, details experimental and computational methodologies for tautomer analysis, and presents visual representations of the tautomeric relationships. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and other related fields where understanding the nuanced structural properties of heterocyclic compounds is crucial.

Chemical Structure and Tautomeric Forms

This compound (IUPAC name: Pyridine-2,6-diol), with the molecular formula C₅H₅NO₂, is a heterocyclic compound that can exist in several tautomeric forms.[1] The tautomerism arises from the migration of a proton and the concomitant shift of double bonds. The principal tautomeric forms are the dihydroxy form, the hydroxy-pyridone forms, and the pyridin-dione form. The distribution and stability of these tautomers are highly dependent on the solvent environment.[2]

The primary tautomers of this compound are:

-

This compound (Di-enol form)

-

6-Hydroxy-1H-pyridin-2-one (Amide-enol form)

-

2-Hydroxy-1H-pyridin-6-one (Enol-amide form)

-

Pyridine-2,6(1H,3H)-dione (Di-keto form)

The equilibrium between these forms is a critical factor influencing the molecule's chemical reactivity, physical properties, and biological activity.

Quantitative Data on Tautomeric Distribution

| Solvent | Predominant Tautomer(s) | Spectroscopic Data (UV λmax, nm) | Reference |

| Water | 6-Hydroxy-1H-pyridin-2-one | 230, 308 | [2] |

| Ethanol | 6-Hydroxy-1H-pyridin-2-one | 231, 308 | [2] |

| Dioxane | Pyridine-2,6(1H,3H)-dione | 284 | [2] |

| Chloroform | Pyridine-2,6(1H,3H)-dione | 285 | [2] |

| Solid State (KBr) | 6-Hydroxy-1H-pyridin-2-one | - | [2] |

Experimental and Computational Protocols

The study of tautomerism in hydroxypyridines relies on a combination of spectroscopic and computational techniques. The following protocols are based on established methodologies for analyzing tautomeric equilibria in related compounds and are directly applicable to this compound.

Spectroscopic Analysis

Objective: To identify the predominant tautomer in solution and quantify the tautomeric ratio if multiple forms are present in significant amounts.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Pay close attention to the chemical shifts and multiplicities of the aromatic protons and any N-H or O-H protons. The chemical shift of the proton attached to the nitrogen or oxygen atoms is particularly indicative of the tautomeric form.

-

If distinct sets of signals are observed for the different tautomers, the ratio can be determined by integrating the corresponding non-overlapping peaks.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts of the carbonyl carbon (in pyridone forms) versus the hydroxyl-bearing carbon (in dihydroxy form) are significantly different and provide clear evidence of the predominant tautomer. Carbonyl carbons typically resonate in the 160-180 ppm range, while carbons attached to hydroxyl groups in aromatic systems appear further upfield.

-

Objective: To determine the predominant tautomeric form in different solvents by observing the characteristic absorption maxima.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound (typically in the range of 10⁻⁴ to 10⁻⁵ M) in various solvents of differing polarity (e.g., water, ethanol, dioxane, cyclohexane).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-400 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each solvent.

-

The pyridone tautomers generally exhibit a longer wavelength absorption band compared to the dihydroxy form due to the extended conjugation of the keto-enamine chromophore.[2]

-

By comparing the observed spectra with those of model compounds where the tautomerism is "locked" (e.g., N-methylated or O-methylated derivatives), the absorption bands can be assigned to specific tautomers.

-

Objective: To identify the functional groups present in the predominant tautomer in the solid state or in solution.

Methodology:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet containing a small amount of this compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Prepare a concentrated solution of this compound in a suitable solvent with transparent windows in the IR region of interest (e.g., chloroform, carbon tetrachloride).

-

-

Spectral Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Look for characteristic vibrational bands. The presence of a strong C=O stretching band (typically in the range of 1650-1700 cm⁻¹) is indicative of a pyridone tautomer.

-

The presence of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the absence of a strong C=O band would suggest the dihydroxy form.

-

N-H stretching vibrations (around 3300-3500 cm⁻¹) can also be observed for the pyridone forms.

-

Computational Chemistry

Objective: To calculate the relative energies and stabilities of the different tautomers in the gas phase and in various solvents to predict the tautomeric equilibrium.

Methodology:

-

Structure Optimization:

-

Build the 3D structures of all possible tautomers of this compound.

-

Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or a higher-level ab initio method like MP2. A basis set such as 6-311++G(d,p) is recommended.

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

-

Solvation Effects:

-

To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

-

Energy Calculations:

-

Calculate the relative electronic energies, including ZPVE corrections, and the relative Gibbs free energies of each tautomer in the gas phase and in the selected solvents.

-

The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium.

-

Signaling Pathways and Logical Relationships

The tautomeric equilibrium of this compound can be influenced by environmental factors such as solvent polarity and pH. The following diagram illustrates the logical relationship between the solvent environment and the predominant tautomeric form.

The following diagram outlines a typical experimental workflow for the comprehensive analysis of this compound tautomerism.

References

An In-depth Technical Guide to 2,6-Dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxypyridine (B1200036), a pivotal heterocyclic compound, is gaining significant attention in various scientific domains. Its unique chemical properties and biological relevance make it a molecule of interest in biochemistry, medicinal chemistry, and materials science. This guide provides a comprehensive overview of its molecular characteristics, synthesis protocols, and key biological pathways, tailored for professionals in research and development.

Core Molecular Data

This compound, with the chemical formula C₅H₅NO₂, is a colorless, crystalline solid.[1][2] It is recognized for its role as a key intermediate in the microbial degradation of nicotine (B1678760).[1][2] The fundamental properties of this compound are summarized below for quick reference.

| Property | Value |

| Molecular Formula | C₅H₅NO₂[1][2][3][4][5] |

| Molar Mass | 111.10 g/mol [1][2][3] |

| IUPAC Name | Pyridine-2,6-diol[3][5] |

| Synonyms | 6-Hydroxypyridin-2(1H)-one, 2,6-DHP[1][3] |

| CAS Number | 626-06-2[1][2][3][4][5] |

| Appearance | Colorless crystalline solid[1] |

| Density | 1.379 ± 0.06 g/cm³[1][4] |

| Melting Point | 190–191 °C[1][2] |

| Boiling Point | 387.2 ± 42.0 °C[1][4] |

| Solubility in Water | 41 g/L[1][2] |

Tautomerism in this compound

A critical aspect of this compound's chemistry is its existence in multiple tautomeric forms. The equilibrium between these forms is significantly influenced by the solvent environment.[1] In common solvents like ethanol, water, and DMSO, the 6-hydroxy-2(1H)-pyridone tautomer is the most prevalent.[1][2]

Caption: Tautomeric forms of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. Below are key experimental protocols.

Chemical Synthesis from 2,6-Dichloropyridine (B45657)

A common laboratory-scale synthesis involves a two-step process starting from 2,6-dichloropyridine.[2]

Step 1: Formation of 2,6-dimethoxypyridine (B38085)

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloropyridine in an excess of methanol (B129727).

-

Add sodium methoxide (B1231860) to the solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Extract the resulting crude product with a suitable organic solvent (e.g., diethyl ether) and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield crude 2,6-dimethoxypyridine.

Step 2: Hydrolysis to this compound

-

Treat the crude 2,6-dimethoxypyridine with a strong acid, such as hydrobromic acid or hydrochloric acid.

-

Heat the mixture at reflux for an extended period to ensure complete hydrolysis of the methoxy (B1213986) groups.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Caption: Synthesis of this compound.

Biological Significance and Pathways

This compound is a notable intermediate in the metabolic breakdown of nicotine by certain bacteria, such as Arthrobacter nicotinovorans.[1][2] This biological pathway highlights the enzymatic machinery evolved by microorganisms to utilize nicotine as a carbon and nitrogen source.

Nicotine Degradation Pathway

The enzymatic degradation of L-nicotine to this compound is a multi-step process.[1] This pathway is of significant interest for bioremediation and biocatalysis applications.

Caption: Nicotine degradation pathway.

Enzymatic Oxidation

This compound serves as a substrate for specific oxygenase enzymes. For example, this compound-3-hydroxylase, a dimeric flavoprotein, catalyzes its hydroxylation to 2,3,6-trihydroxypyridine.[2] This reaction is NADH-dependent.[1]

Caption: Oxidation of this compound.

Conclusion

This compound is a versatile molecule with significant implications in both chemical synthesis and biological systems. The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the study and application of this compound. Further investigation into its properties and reaction mechanisms will undoubtedly unveil new opportunities in drug development and biotechnology.

References

An In-depth Technical Guide to the Solubility of 2,6-Dihydroxypyridine in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dihydroxypyridine (B1200036), a pivotal intermediate in various biochemical pathways and a compound of interest in medicinal chemistry and drug development. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation strategies.

Core Concepts: Tautomerism and its Influence on Solubility

This compound exhibits tautomerism, meaning it can exist in different isomeric forms that can interconvert. The predominant tautomer is highly dependent on the solvent environment, which in turn dictates its solubility.[1][2] In polar protic solvents such as water, ethanol, and dimethyl sulfoxide (B87167) (DMSO), the hydroxypyridone form is most common.[1][2] This structural versatility is a key factor in its solubility characteristics.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, the following data has been reported:

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | H₂O | 18.02 | 25 | 41 | 0.369 |

Note: The molar mass of this compound is 111.10 g/mol .[1]

Qualitative Solubility Profile

While quantitative data is limited, the qualitative solubility of this compound in several common laboratory solvents has been described:

| Solvent | Classification | Qualitative Solubility |

| Water | Polar Protic | Soluble[1][2] |

| Ethanol | Polar Protic | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1][2] |

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data in specific solvent systems, the shake-flask method is a widely accepted and robust technique. The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. Ensuring an excess of solid is present is crucial for achieving equilibrium saturation.

-

Accurately add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure that the rates of dissolution and precipitation are equal.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Signaling Pathways and Logical Relationships

The solubility of a compound like this compound is a critical parameter that influences its bioavailability and subsequent interaction with biological systems. The following diagram illustrates the logical relationship between solubility and its impact on drug development.

References

Spectroscopic Profile of 2,6-Dihydroxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dihydroxypyridine (B1200036), a molecule of significant interest in metabolic studies and as a versatile chemical intermediate. This document collates and interprets Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering insights into its structural and electronic properties. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Introduction to this compound and its Tautomerism

This compound (CAS 626-06-2) is a heterocyclic compound with the molecular formula C₅H₅NO₂.[1] A critical aspect of its chemistry is its existence in various tautomeric forms. Spectroscopic evidence from IR, NMR, and UV-Vis studies has conclusively demonstrated that this compound predominantly exists as the 6-hydroxy-2(1H)-pyridone tautomer in a variety of common solvents, including water, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[2] This guide will focus on the spectroscopic data of this major tautomer.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound (in its 6-hydroxy-2(1H)-pyridone tautomeric form) exhibits characteristic absorption bands corresponding to its key structural features.

Data Presentation: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad, Strong | O-H and N-H stretching (hydrogen-bonded) |

| 1596 | Medium | C=O/C=C vibrations[2][3][4] |

| 1333 | Medium | C-N/C-O vibrations[2][3][4] |

| 825 | Weak | C-H out-of-plane bending[2][3][4] |

| 772 | Weak | Ring Vibrations[4] |

| 706 | Strong | Ring Vibrations[2][3][4] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A representative experimental protocol for acquiring a high-quality FTIR spectrum of this compound is as follows:

Method: Potassium Bromide (KBr) Pellet

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.

-

The mixture should be homogenous and have a fine, consistent particle size to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer the ground mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.[5]

-

-

Data Processing:

-

The instrument software will perform a Fourier transform on the interferogram to generate the infrared spectrum.

-

The background spectrum is automatically subtracted from the sample spectrum.

-

If necessary, perform a baseline correction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming the predominant 6-hydroxy-2(1H)-pyridone tautomer and assigning the positions of the protons and carbon atoms.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, consistent with the 6-hydroxy-2(1H)-pyridone structure.

Table: ¹H NMR Data (300 MHz) [3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 11.47 | broad singlet | 1H | N-H |

| 7.68 | triplet | 1H | H-4 |

| 6.91 | doublet | 1H | H-3 or H-5 |

| 6.60 | doublet | 1H | H-5 or H-3 |

Table: ¹³C NMR Data (75 MHz) [3][4]

| Chemical Shift (δ, ppm) | Assignment |

| 163.7 | C-2 (C=O) |

| 147.0 | C-6 (C-OH) |

| 142.2 | C-4 |

| 114.9 | C-3 or C-5 |

| 108.5 | C-5 or C-3 |

Experimental Protocol: NMR Spectroscopy

The following provides a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

The probe temperature is usually maintained at 25 °C.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal resolution.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a standard proton-decoupled pulse sequence.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is highly sensitive to the solvent environment, which reflects the tautomeric equilibrium.

Data Presentation: UV-Vis Spectral Data

While specific absorption maxima (λmax) and molar absorptivity (ε) values are not consistently reported across the literature, it is established that the UV spectrum is solvent-dependent. In polar, hydroxylic solvents such as water and ethanol, where the 6-hydroxy-2-pyridone tautomer is predominant, the spectrum is characteristic of this form. In less polar solvents, shifts in the absorption bands would be expected due to changes in the tautomeric equilibrium. The UV spectrum has been utilized in studies to monitor the enzymatic oxidation of this compound to 2,3,6-trihydroxypyridine.[1]

Experimental Protocol: UV-Vis Spectroscopy

A general protocol for obtaining the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the desired spectroscopic grade solvent (e.g., ethanol, water, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a matched pair of quartz cuvettes with the pure solvent to serve as the blank.

-

-

Spectral Acquisition:

-

Record a baseline spectrum with the blank cuvettes in both the sample and reference beams.

-

Replace the blank in the sample beam with the cuvette containing the this compound solution.

-

Scan the spectrum over a range of approximately 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the molar concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship of interpreting the data for this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical flow of spectroscopic evidence for tautomer identification.

References

Tautomerism of 2,6-Dihydroxypyridine in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxypyridine (B1200036) and its tautomeric forms are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent, which can significantly influence the compound's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomerism of this compound in solution, presenting quantitative data, detailed experimental protocols for characterization, and visual representations of the tautomeric equilibria and experimental workflows.

Introduction to Tautomerism in this compound

This compound can, in principle, exist in five tautomeric forms. However, the most significant equilibrium in solution involves the dihydroxy, hydroxypyridone, and diketo (glutaconimide) forms. The relative stability of these tautomers is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvent polarity.[1][2][3]

The hydroxypyridone form, specifically 6-hydroxy-1,2-dihydropyridin-2-one, is generally the most stable and predominant tautomer in polar solvents such as water, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1][3] This preference is attributed to a combination of factors including its amide-like resonance stabilization and favorable interactions with polar solvent molecules. In less polar solvents, the equilibrium can shift towards other tautomeric forms.

Tautomeric Forms of this compound

The primary tautomers of this compound considered in solution are depicted below. The equilibrium between these forms is dynamic and solvent-dependent.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentrations of the tautomers at equilibrium. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for determining these constants.

Spectroscopic Data

The following tables summarize the available spectroscopic data for the tautomers of this compound in various solvents.

Table 1: 1H NMR Chemical Shifts (δ, ppm) of the Predominant Tautomer (6-Hydroxy-2(1H)-pyridone) in Solution

| Solvent | H3 | H4 | H5 | NH | OH | Reference |

| DMSO-d6 | 6.60 (d) | 7.68 (t) | 6.91 (d) | 11.47 (bs) | - | [4] |

Table 2: 13C NMR Chemical Shifts (δ, ppm) of the Predominant Tautomer (6-Hydroxy-2(1H)-pyridone) in Solution

| Solvent | C2 | C3 | C4 | C5 | C6 | Reference |

| DMSO-d6 | 163.7 | 108.5 | 142.2 | 114.9 | 147.0 | [4] |

Table 3: UV-Vis Absorption Maxima (λmax, nm) of this compound Tautomers

| Solvent | Tautomer Form | λmax (nm) | Reference |

| Water | Hydroxypyridone | 307 | [1] |

| Ethanol | Hydroxypyridone | 306 | [1] |

| Dioxane | Dihydroxy | ~278 | [1] |

| 1:3 Ethanol-Dioxane | Dihydroxy (major) | - | [1] |

Table 4: IR Absorption Frequencies (cm-1) of the Predominant Tautomer (6-Hydroxy-2(1H)-pyridone)

| Functional Group | Frequency (cm-1) | Reference |

| C=O stretch | 1596 | [4] |

| C-N stretch | 1333 | [4] |

| C-H bend | 825, 772 | [4] |

| N-H bend | 706 | [4] |

Tautomeric Equilibrium Constants (KT)

Quantitative data on the tautomeric equilibrium constant of this compound is limited. However, studies on related compounds provide insights into the solvent effects. For this compound, it has been qualitatively established that the hydroxypyridone form is overwhelmingly favored in polar solvents.[1] In a less polar solvent like dioxane, the dihydroxy form becomes more significant, with an estimated equilibrium constant [diol]/[hydroxypyridone] of approximately 6.5.[1]

Experimental Protocols

The determination of tautomeric equilibria requires careful experimental design and execution. The following are detailed methodologies for key experiments.

Synthesis of 6-Hydroxy-1,2-dihydropyridin-2-one

This protocol is adapted from a published procedure.[4]

Materials:

-

Potassium tert-butoxide

-

Mesitylene

-

Formic acid

-

Water

-

Sodium sulfate

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2,6-dichloropyridine (1.00 g, 6.80 mmol) in 15 mL of mesitylene.

-

Add potassium tert-butoxide (1.52 g, 13.6 mmol) to the solution.

-

Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red should be observed.

-

After cooling to room temperature, wash the solution with water (3 x 20 mL).

-

Collect the organic layer, dry it over anhydrous sodium sulfate, and use it in the next step without further purification.

-

To the resulting 2,6-di-tert-butoxypyridine, add formic acid.

-

Stir the bi-layered solution at high speed for 18 hours, during which a solid precipitate will form.

-

Collect the solid by filtration and dry it under vacuum.

-

Recrystallize the crude product from a saturated methanol solution to obtain pure 6-hydroxy-1,2-dihydropyridin-2-one.

Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy

Principle: The ratio of tautomers in a solution can be determined by integrating the signals in the 1H NMR spectrum that are unique to each tautomer. The relative integrals of these signals are directly proportional to the molar ratio of the tautomers.[1][2]

Procedure:

-

Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., DMSO-d6, D2O, CD3OD, CDCl3).

-

NMR Data Acquisition:

-

Acquire 1H NMR spectra for each sample at a constant temperature.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

-

-

Data Processing and Analysis:

-

Process the spectra (phasing, baseline correction).

-

Identify well-resolved signals that are characteristic of each tautomer. For this compound, the signals of the ring protons are often distinct for each form.

-

Carefully integrate the selected signals.

-

Calculate the mole fraction (X) of each tautomer using the formula: XA = IA / (IA + IB), where IA and IB are the integral values for tautomers A and B, respectively.

-

Calculate the equilibrium constant (KT) as the ratio of the mole fractions: KT = XA / XB.

-

Determination of Tautomeric Equilibrium by UV-Vis Spectroscopy

Principle: The UV-Vis absorption spectrum of a mixture of tautomers is a superposition of the spectra of the individual tautomers. By deconvoluting the observed spectrum, the relative concentrations of each tautomer can be determined, provided the molar absorptivities of the pure tautomers are known or can be estimated.[5][6]

Procedure:

-

Sample Preparation: Prepare a series of solutions of this compound with a known total concentration in the solvent of interest.

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) characteristic of each tautomer. This may require the use of "locked" derivatives where the tautomerism is prevented (e.g., N-methylated or O-methylated analogs) to obtain the spectra of the pure tautomeric forms.

-

Use a spectral deconvolution software or a system of linear equations to determine the concentration of each tautomer in the mixture. The total absorbance at a given wavelength (Aλ) is the sum of the absorbances of the individual tautomers: Aλ = εA,λ * cA * l + εB,λ * cB * l, where ε is the molar absorptivity, c is the concentration, and l is the path length.

-

Calculate the equilibrium constant (KT) from the determined concentrations of the tautomers: KT = [A] / [B].

-

Visualizations

Tautomeric Equilibrium in Different Solvents

The following diagram illustrates the influence of solvent polarity on the tautomeric equilibrium of this compound.

Experimental Workflow for Tautomer Ratio Determination by NMR

The logical flow for determining the tautomer ratio using NMR spectroscopy is outlined below.

Conclusion

The tautomerism of this compound in solution is a complex phenomenon with significant implications for its chemical and biological properties. The predominance of the hydroxypyridone tautomer in polar environments is a key characteristic that must be considered in drug design and development. The experimental protocols and data presented in this guide provide a framework for the rigorous characterization of this and similar tautomeric systems. Further research to obtain more extensive quantitative data, particularly in a wider range of solvents, will be invaluable for building more accurate predictive models of tautomeric behavior and its impact on molecular function.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of 2,6-Dihydroxypyridine in Nicotine Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine (B1678760), the primary psychoactive alkaloid in tobacco, undergoes extensive microbial degradation, a process of significant interest for bioremediation and the development of novel therapeutics. A key intermediate in the pyridine (B92270) pathway of nicotine catabolism, particularly in soil bacteria such as Arthrobacter nicotinovorans, is 2,6-dihydroxypyridine (B1200036). This molecule stands at a critical juncture in the degradation cascade, where its pyridine ring is further hydroxylated before eventual ring cleavage. The enzymatic conversion of this compound is catalyzed by the flavoprotein this compound 3-hydroxylase (2,6-DHPH), an NADH-dependent monooxygenase. Understanding the biochemical and kinetic parameters of this enzyme, as well as the overall pathway, is crucial for harnessing this natural process for biotechnological applications. This technical guide provides an in-depth analysis of the biological role of this compound in nicotine degradation, including quantitative data on enzyme kinetics, detailed experimental protocols, and visualizations of the metabolic pathway.

Introduction

The microbial degradation of nicotine is a multifaceted process involving several enzymatic steps and metabolic pathways. One of the most well-characterized routes is the pyridine pathway, observed in bacteria like Arthrobacter nicotinovorans. In this pathway, nicotine is initially hydroxylated and the pyrrolidine (B122466) ring is opened, eventually leading to the formation of this compound. This compound serves as the substrate for the enzyme this compound 3-hydroxylase (2,6-DHPH), which plays a crucial role in preparing the pyridine ring for subsequent fission. The product of this reaction, 2,3,6-trihydroxypyridine (B1195510), is an unstable intermediate that can spontaneously oxidize to form a characteristic blue pigment known as nicotine blue.[1]

The study of this compound and the enzyme that acts upon it provides valuable insights into the bioremediation of nicotine-contaminated environments and offers a potential source of biocatalysts for the synthesis of valuable pyridine derivatives. This guide aims to consolidate the current knowledge on the biological role of this compound in nicotine degradation, with a focus on the enzymatic and molecular details relevant to researchers and professionals in the field.

The Pyridine Pathway of Nicotine Degradation

The degradation of nicotine via the pyridine pathway involves a series of enzymatic reactions that systematically break down the nicotine molecule. This compound is a central intermediate in this pathway.

Physicochemical and Enzymatic Properties

The conversion of this compound is a critical step in the nicotine degradation pathway. This section details the properties of the key enzyme involved, this compound 3-hydroxylase (2,6-DHPH).

Quantitative Data

The following tables summarize the key quantitative data for this compound 3-hydroxylase from Arthrobacter nicotinovorans.

Table 1: General Properties of this compound 3-Hydroxylase

| Property | Value | Reference |

| Enzyme Commission (EC) Number | 1.14.13.10 | [2] |

| Source Organism | Arthrobacter nicotinovorans | [2][3] |

| Subcellular Location | Cytoplasmic | |

| Quaternary Structure | Dimer | [3] |

| Cofactor | FAD (Flavin adenine (B156593) dinucleotide) | [4] |

| Electron Donor | NADH | [3][4] |

Table 2: Kinetic Parameters of this compound 3-Hydroxylase

| Parameter | Value | Conditions | Reference |

| Km (this compound) | 33 µM | pH 7.0, 25°C | |

| Km (NADH) | 25 µM | pH 7.0, 25°C | |

| Vmax | 1.8 U/mg | pH 7.0, 25°C | |

| Specific Activity | 1.5 U/mg | pH 7.0, 25°C | |

| kcat | 1.3 s-1 | pH 7.0, 25°C |

Table 3: Optimal Conditions and Substrate Specificity

| Parameter | Optimum/Specificity | Reference |

| Optimal pH | 7.0 | |

| Optimal Temperature | 25°C | |

| Substrate Specificity | Highly specific for this compound | [4] |

| Inhibitors | 2,6-Dimethoxypyridine, 2,3-dihydroxypyridine | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound and its role in nicotine degradation.

Heterologous Expression and Purification of this compound 3-Hydroxylase

The following protocol describes the expression of recombinant 2,6-DHPH in Escherichia coli and its subsequent purification.

Protocol:

-

Transformation: Transform competent E. coli BL21(DE3) cells with a suitable expression vector containing the gene for 2,6-DHPH (e.g., pET vector with an N-terminal His-tag).

-

Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium.

-

Induction: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

-

Incubation: Reduce the temperature to 18°C and continue to incubate the culture overnight with shaking.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).

-

Elution: Elute the bound protein with elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Dialysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and prepare for storage at -80°C.

-

Purity Check: Analyze the purity of the protein at each stage using SDS-PAGE.

Enzyme Activity Assay

The activity of 2,6-DHPH can be determined spectrophotometrically by monitoring the decrease in absorbance of NADH at 340 nm.

Reaction Mixture (1 mL total volume):

-

50 mM Potassium Phosphate buffer (pH 7.0)

-

0.1 mM this compound

-

0.15 mM NADH

-

Purified 2,6-DHPH enzyme (appropriate dilution)

Procedure:

-

Prepare the reaction mixture without the enzyme in a quartz cuvette.

-

Initiate the reaction by adding the enzyme.

-

Immediately measure the decrease in absorbance at 340 nm over time at 25°C using a spectrophotometer.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

HPLC Analysis of Substrate and Product

High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of this compound and the formation of 2,3,6-trihydroxypyridine.

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 20:80 v/v) containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Prepare standard solutions of this compound and, if available, 2,3,6-trihydroxypyridine of known concentrations to generate a standard curve.

-

Stop the enzymatic reaction at different time points by adding an equal volume of ice-cold methanol to precipitate the enzyme.

-

Centrifuge the samples to remove the precipitated protein.

-

Inject the supernatant onto the HPLC system.

-

Quantify the substrate and product by comparing their peak areas to the standard curves.

Signaling Pathways and Logical Relationships

The regulation of the nicotine degradation pathway, including the expression of 2,6-DHPH, is a complex process. The genes for nicotine catabolism in Arthrobacter nicotinovorans are often located on a large plasmid, pAO1.

References

- 1. Metagenomic Profiling Reveals Lignocellulose Degrading System in a Microbial Community Associated with a Wood-Feeding Beetle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and purification of human tryptophan hydroxylase from Escherichia coli and Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. discovery.researcher.life [discovery.researcher.life]

2,6-Dihydroxypyridine: A Key Metabolite in the Nicotine Degradation Pathway of Arthrobacter nicotinovorans

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Arthrobacter nicotinovorans, a gram-positive soil bacterium, has garnered significant scientific interest for its remarkable ability to utilize nicotine (B1678760) as its sole source of carbon and nitrogen. This capability is facilitated by a sophisticated enzymatic pathway, primarily encoded on the pAO1 megaplasmid, which systematically dismantles the nicotine molecule. A central intermediate in this metabolic cascade is 2,6-dihydroxypyridine (B1200036) (2,6-DHP), a molecule that represents a critical juncture in the pyridine (B92270) ring catabolism. Understanding the formation and subsequent transformation of 2,6-DHP is paramount for applications ranging from bioremediation of nicotine-contaminated environments to the biocatalytic synthesis of valuable pyridine derivatives. This technical guide provides a comprehensive overview of the role of this compound in the metabolism of Arthrobacter nicotinovorans, detailing the enzymatic reactions, experimental protocols, and quantitative data relevant to researchers, scientists, and professionals in drug development.

The Pyridine Pathway of Nicotine Degradation

Arthrobacter nicotinovorans employs the pyridine pathway to degrade nicotine. This pathway is initiated by the hydroxylation of the pyridine ring of nicotine. The formation of this compound occurs through a series of enzymatic steps that ultimately cleave the pyrrolidine (B122466) ring and further modify the pyridine moiety.

The key enzymatic steps leading to and from this compound are:

-

Formation of 2,6-Dihydropseudooxynicotine: Nicotine is first converted to 6-hydroxypseudooxynicotine. This intermediate is then oxidized to 2,6-dihydroxypseudooxynicotine (B1242897) by the enzyme 6-hydroxypseudooxynicotine dehydrogenase (also known as ketone dehydrogenase, Kdh).[1][2][3]

-

Hydrolysis to this compound: The crucial step in the formation of 2,6-DHP is the hydrolytic cleavage of 2,6-dihydroxypseudooxynicotine. This reaction is catalyzed by 2,6-dihydroxypseudooxynicotine hydrolase (DHPONH) , which yields this compound and γ-N-methylaminobutyrate.[4][5]

-

Hydroxylation of this compound: 2,6-DHP is subsequently hydroxylated to 2,3,6-trihydroxypyridine (B1195510) by the FAD-dependent monooxygenase, This compound-3-hydroxylase (DHPH) . This reaction requires NADH as a cofactor.[6][7][8][9] The resulting 2,3,6-trihydroxypyridine can then spontaneously oxidize and dimerize to form a characteristic blue pigment known as "nicotine blue".[10]

The following diagram illustrates the core segment of the pyridine pathway centered around this compound.

Quantitative Data

The enzymatic reactions involving this compound have been characterized, and key quantitative data are summarized below. This information is crucial for designing experiments, developing kinetic models, and optimizing biocatalytic processes.

| Enzyme | Substrate | KM | Optimal pH | Optimal Temperature (°C) | Specific Activity |

| This compound-3-hydroxylase (DHPH) | This compound | 8.3 µM | 8.0 | 20 | ~18 U/mg protein |

| 2,6-Dihydroxypseudooxynicotine hydrolase (DHPONH) | 2,6-Dihydropseudooxynicotine | 6 µM | 7.5 | Not Reported | Not Reported |

Table 1: Kinetic and operational parameters of key enzymes in this compound metabolism.[5][6][11]

A time-course proteomics study of Paenarthrobacter nicotinovorans grown in a nicotine-containing medium revealed the induction of the nicotine-degrading enzymes over time. While direct metabolite concentrations were not reported, the study provides a temporal context for the metabolic activity, with samples for proteomic analysis taken at 7, 10, and 24 hours post-inoculation, corresponding to different growth phases.[10][12]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound metabolism in A. nicotinovorans. Below are summarized protocols for key experimental procedures.

Culture of Arthrobacter nicotinovorans for Nicotine Degradation

-

Medium: A minimal medium, such as citrate (B86180) medium, is commonly used, supplemented with nicotine as the sole carbon and nitrogen source. A typical nicotine concentration ranges from 0.5 to 2.0 g/L.

-

Inoculation: A pre-culture of A. nicotinovorans grown to the stationary phase is used to inoculate the main culture at a 1:100 dilution.

-

Growth Conditions: Cultures are incubated aerobically, for example, on a rotary shaker at 180-190 rpm, at a temperature of 28-30°C. The optimal initial pH of the medium is around 7.0.

-

Induction of Nicotine Catabolism: The presence of nicotine in the medium induces the expression of the nic genes, including those responsible for the production of DHPONH and DHPH.

Purification of this compound-3-hydroxylase (DHPH)

The following workflow outlines the purification of a His-tagged version of DHPH from A. nicotinovorans.

A similar protocol can be adapted for the purification of DHPONH, which has also been expressed and characterized.

Enzyme Assay for this compound-3-hydroxylase (DHPH)

-

Principle: The activity of DHPH can be determined by monitoring the consumption of NADH spectrophotometrically at 340 nm or by observing the formation of the colored product, nicotine blue, from the reaction product 2,3,6-trihydroxypyridine.

-

Reaction Mixture: A typical assay mixture contains:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

This compound (substrate)

-

NADH (cofactor)

-

Purified DHPH enzyme

-

-

Procedure:

-

Pre-incubate the buffer and substrate at the assay temperature (e.g., 20°C).

-

Add NADH to the mixture.

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Unit Definition: One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Enzyme Assay for 2,6-Dihydroxypseudooxynicotine Hydrolase (DHPONH)

-

Principle: The activity of DHPONH is determined by measuring the formation of one of its products, this compound.

-

Reaction Mixture:

-

Buffer (e.g., phosphate (B84403) buffer, pH 7.5)

-

2,6-dihydroxypseudooxynicotine (substrate)

-

Purified DHPONH enzyme

-

-

Procedure:

-

Incubate the substrate with the enzyme in the buffer at an appropriate temperature.

-

Stop the reaction at different time points (e.g., by adding acid or heat).

-

Analyze the reaction mixture for the presence of this compound using High-Performance Liquid Chromatography (HPLC).

-

-

Quantification: The amount of this compound produced is quantified by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of this compound.[4]

Analysis of this compound by HPLC

-

Column: A reversed-phase column (e.g., C18) is suitable for the separation of nicotine and its metabolites.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 295 nm) is a common method.[13]

-

Quantification: A standard curve of this compound is prepared to correlate peak area with concentration.

Conclusion

This compound is a pivotal metabolite in the nicotine degradation pathway of Arthrobacter nicotinovorans. A thorough understanding of its formation and conversion, underpinned by robust experimental protocols and quantitative data, is essential for leveraging this microbial system for biotechnological applications. The information provided in this technical guide serves as a valuable resource for researchers and professionals aiming to explore and exploit the metabolic capabilities of Arthrobacter nicotinovorans. Further research into the kinetics of DHPONH and the in-situ dynamics of 2,6-DHP concentration during nicotine degradation will undoubtedly provide deeper insights and open new avenues for innovation in bioremediation and biocatalysis.

References

- 1. mdpi.com [mdpi.com]

- 2. uniprot.org [uniprot.org]

- 3. EC 1.5.99.14 [iubmb.qmul.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. EC 1.14.13.10 - this compound 3-monooxygenase. [ebi.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Structure of this compound 3-hydroxylase from a nicotine-degrading pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Time-Dependent Analysis of Paenarthrobacter nicotinovorans pAO1 Nicotine-Related Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uniprot.org [uniprot.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxypyridine (B1200036), a heterocyclic organic compound, is a molecule of significant interest in various scientific fields, including biochemistry, medicinal chemistry, and environmental science. Its involvement as a key intermediate in the microbial degradation of nicotine (B1678760) by organisms such as Arthrobacter nicotinovorans highlights its importance in bioremediation processes.[1][2] Furthermore, its structural scaffold is a recurring motif in compounds with diverse biological activities, making it a valuable subject of study for drug development professionals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and synthetic pathways.

Compound Identification and Structure

This compound is a pyridine (B92270) ring substituted with two hydroxyl groups at positions 2 and 6. It exists in tautomeric forms, with the equilibrium shifting depending on the solvent and physical state. The predominant tautomer is generally the 6-hydroxy-2(1H)-pyridone form.

| Identifier | Value |

| IUPAC Name | 6-hydroxy-1H-pyridin-2-one |

| CAS Number | 626-06-2 |

| Molecular Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol |

| Canonical SMILES | C1=CC(=O)NC(=C1)O |

| InChI | InChI=1S/C5H5NO2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8) |

| InChIKey | WLFXSECCHULRRO-UHFFFAOYSA-N |

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and formulation in various applications.

| Property | Value | Reference |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 190-191 °C | [1] |

| Boiling Point | 387.2 ± 42.0 °C at 760 mmHg | [1] |

| Solubility in Water | 41 g/L | [1] |

| Density | 1.379 ± 0.06 g/cm³ | [1] |

| pKa | 4.50 ± 0.10 |

Chemical Properties and Reactivity

Tautomerism

This compound exhibits keto-enol tautomerism, existing in equilibrium between the dihydroxy form and various pyridone forms. The predominant tautomer in most solvents and in the solid state is the 6-hydroxy-2(1H)-pyridone form.[3][4][5][6] The tautomeric equilibrium is influenced by the polarity of the solvent.

Caption: Tautomeric forms of this compound.

Reactivity

This compound undergoes reactions typical of pyridinols and pyridones. It can be hydroxylated, and its derivatives serve as precursors for the synthesis of other heterocyclic compounds. A key reaction is its role as a substrate for this compound-3-hydroxylase in the nicotine degradation pathway.[7]

Spectroscopic Properties

The spectroscopic data for this compound are essential for its identification and structural elucidation.

| Spectroscopic Data | Values |

| UV-Vis (λmax) | ~210 nm, ~305 nm (in ethanol) |

| IR (cm⁻¹) | 3400-2500 (O-H, N-H stretching), 1650 (C=O stretching), 1600, 1480 (aromatic C=C and C=N stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~11.0 (br s, 1H, OH/NH), ~7.4 (t, 1H), ~6.0 (d, 1H), ~5.8 (d, 1H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165, ~155, ~140, ~105, ~100 |

| Mass Spectrometry (m/z) | 111 (M⁺), 83, 69, 55 |

Biological Activity and Signaling Pathways

Nicotine Degradation Pathway

This compound is a central intermediate in the pyridine pathway of nicotine degradation by Arthrobacter nicotinovorans.[2][3][7][8][9][10][11] This pathway involves a series of enzymatic reactions that ultimately convert nicotine into less harmful compounds.

Caption: Nicotine degradation pathway in Arthrobacter nicotinovorans.

Synthesis

A common laboratory synthesis of this compound involves the hydrolysis of 2,6-dichloropyridine (B45657).[12][13][14]

Caption: Synthetic workflow for this compound.

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of this compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (190-191 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has melted (the end of the melting range).

Solubility Determination

Objective: To determine the solubility of this compound in water.

Materials:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

This compound sample

-

Distilled water

Procedure:

-

Weigh a known amount of this compound (e.g., 100 mg) and place it in a test tube.

-

Add a known volume of distilled water (e.g., 1 mL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, add another known amount of the compound and repeat steps 3 and 4 until saturation is reached (i.e., solid material remains undissolved).

-

Calculate the solubility in g/L.

UV-Vis Spectrophotometry

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound sample

-

Ethanol (B145695) (spectroscopic grade)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Fill a quartz cuvette with ethanol to serve as the blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Replace the blank cuvette with a cuvette containing the sample solution.

-

Record the absorption spectrum of the sample.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Materials:

-

Mass spectrometer (e.g., with Electron Ionization source)

-

Sample vial

-

This compound sample

-

Solvent (e.g., methanol (B129727) or dichloromethane)

Procedure:

-

Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Introduce the sample into the ion source of the mass spectrometer according to the instrument's standard operating procedure.[7][8][15]

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

-

Identify the molecular ion peak (M⁺) and major fragment ions.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, experimental protocols, and pathway visualizations offer a valuable resource for researchers, scientists, and drug development professionals working with this important heterocyclic compound. A thorough understanding of these fundamental characteristics is essential for advancing its applications in various scientific and industrial domains.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. chemwifi.com [chemwifi.com]

- 10. ehs.uci.edu [ehs.uci.edu]

- 11. EC 1.5.99.14 [iubmb.qmul.ac.uk]

- 12. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]

- 13. MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]

- 14. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 15. ww2.arb.ca.gov [ww2.arb.ca.gov]

An In-Depth Technical Guide to the Health and Safety of 2,6-Dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals